
Isothipendyl
概要
説明
イソチペンジルは、抗ヒスタミン薬として一般的に知られている第一世代のヒスタミンH1拮抗薬です。主に抗掻痒薬として使用され、かゆみを軽減するのに役立ちます。イソチペンジルには抗コリン作用もあり、眠気などの副作用を引き起こす可能性があります。 昆虫刺傷やその他のアレルギー反応に伴うかゆみの治療に、しばしば局所的に適用されます .
準備方法
合成経路と反応条件
イソチペンジルは、一連の化学反応によって合成できます。一方法は、1-アザフェノチアジンをナトリウムヒドリドと無水アセトニトリルと反応させ、窒素保護下で行います。反応混合物を還流した後、1-パラトルエンスルホニル-2-N,N-ジメチルプロピルアミンを加えます。 混合物をさらに還流、冷却、濾過してイソチペンジル塩酸塩を得て、さらに精製して純度99%以上のイソチペンジルを製造します .
工業的生産方法
イソチペンジルの工業的生産は、同様のプロセスをより大規模に行います。連続反応法が使用されており、プロセスを簡素化し、設備投資を削減します。 工業的生産におけるイソチペンジルの収率は、通常70%以上です .
化学反応の分析
反応の種類
イソチペンジルは、次のような様々な化学反応を起こします。
酸化: イソチペンジルは特定の条件下で酸化され、異なる生成物を形成します。
還元: 還元反応はイソチペンジルの構造を改変し、異なる誘導体をもたらします。
置換: イソチペンジルは、一官能基が別の官能基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
イソチペンジルの反応で一般的に使用される試薬には、ナトリウムヒドリド、無水アセトニトリル、1-パラトルエンスルホニル-2-N,N-ジメチルプロピルアミンなどがあります。 反応条件には、多くの場合、還流や特定の温度の維持が含まれ、目的の反応が起きるようにします .
生成される主な生成物
イソチペンジルの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化反応では異なる酸化された誘導体が生成され、置換反応では様々な置換された化合物が生成される可能性があります。
科学的研究の用途
イソチペンジルには、次のようないくつかの科学的研究の用途があります。
化学: 抗ヒスタミン薬の挙動とその他の化学物質との相互作用を研究する際のモデル化合物として使用されます。
生物学: イソチペンジルは、ヒスタミン受容体のメカニズムとそのアレルギー反応における役割を理解するための研究で使用されます。
医学: アレルギー反応や関連する状態の治療における潜在的な治療効果について研究されています。
科学的研究の応用
Isothipendyl hydrochloride is a chemical compound primarily utilized as a first-generation antihistamine and anticholinergic agent. Its main application is as an antipruritic, offering relief from itching resulting from various conditions like insect bites and allergic reactions. The compound has a molecular weight of approximately 321.87 g/mol and acts by selectively antagonizing the histamine H1 receptor, which inhibits the effects of endogenous histamine responsible for allergic symptoms . However, its use has diminished due to the sedative side effects associated with first-generation antihistamines.
Applications in Scientific Research
This compound hydrochloride (IPH) has applications in scientific research, including:
- Electrochemical Analysis IPH's electrochemical properties make it valuable for developing analytical methods. Its behavior at electrodes modified with carbon nanotubes has been explored to create sensors for IPH detection in solutions at low concentrations .
- Protein Binding Studies The interactions between drugs and proteins are crucial in pharmacology. Studies have investigated how IPH binds to bovine serum albumin (BSA), a major transport protein in the blood. Researchers used fluorescence spectroscopy to evaluate the binding strength and forces involved in the interaction between IPH and BSA, which can help predict how IPH might compete with other drugs for binding sites on proteins, potentially affecting their transport and efficacy.
Dermatological and Allergy Treatments
This compound hydrochloride is used in dermatology and allergy treatments because of its antipruritic effects. Specific applications include:
- Topical Treatments It is often formulated into creams or ointments for localized relief from itching caused by insect bites or allergic skin reactions.
- Histamine H1 Receptor Antagonist this compound is a selective histamine H1 antagonist that binds to the histamine H1 receptor, blocking the action of endogenous histamine and relieving negative symptoms brought on by histamine .
Potential Adverse Effects: A Case Study
A case series identified 14 patients who developed contact dermatitis from topical phenothiazines . this compound-containing topical products were the most common cause of photodermatitis (13 out of 14 cases) . The study highlights the following observations:
- Eczema developed on areas exposed to light following the use of this compound gel, with no relapse after discontinuing the drug .
- In 2017, a benefit-risk assessment of this compound products in France identified 20 cases of severe cutaneous adverse reactions, including rash, urticaria, photodermatosis, eczema, and purpura . The assessment concluded that the benefit-risk balance of this compound was unfavorable .
- One patient developed persistent light eruption for two years following contact photosensitization to this compound and needed to use photoprotective clothing and sunscreens .
The following table summarizes the case studies of patients who developed contact dermatitis after using this compound:
Case | Patient | Other Medication | This compound Product | Duration of Use | Location of Eczema | Eczema Duration |
---|---|---|---|---|---|---|
6 | 57/F | Levothyroxine | Apaisyl gel (this compound) | 3 days | Neck, shoulders, hand back | 3 weeks |
7 | 74/M | Hydroxy- chloroquine | Apaisyl gel (this compound) | Discontinuous 3 years | Face, neck, forearms | 3 years |
8 | 69/M | Metformin, rosuvastatin, etc. | Apaisyl gel (this compound) | Discontinuous 5 years | Left upper limb | 1 month |
9 | 66/M | None | Apaisyl gel (this compound) | 7 days | Face, neck, foremars, dorsum of the hands | 1 month |
10 | 68/M | None | Apaisyl gel (this compound) | Discontinuous 3 months | Thumbs, dorsum of the hands, forearms,... neck and face then trunk and lower limbs | 6 months |
11 | 56/F | None | Apaisyl gel (this compound) | Discontinuous 4 months | Face neck, forearms, dorsum of the hands then erythroderma | 4 months |
12 | 88/F | Levothyroxine | Sedermyl cream (this compound) | Discontinuous 13 months | Face, forearms, upper chest | 13 months |
13 | 53/F | None | Sedermyl cream (this compound) | 1 day | Face, dorsum of the hands and feet | 4 months |
14 | 72/M | None | Phenergan cream (promethazine) | Discontinuous 1 month | Face, neck and back | 1 month |
Comparable Antihistamine Compounds
This compound hydrochloride shares structural and functional similarities with other compounds in the antihistamine category. The following table compares this compound to other antihistamines:
Compound Name | Class | Unique Features |
---|---|---|
Diphenhydramine | First-generation | Strong sedative effects; widely used as a sleep aid |
Chlorpheniramine | First-generation | Less sedating; commonly used for allergies |
Cetirizine | Second-generation | Non-sedating; longer duration of action |
Fexofenadine | Second-generation | Non-sedating; fewer central nervous system effects |
作用機序
イソチペンジルは、ヒスタミンH1受容体に選択的に結合することで効果を発揮します。この結合は、かゆみや炎症などのアレルギー症状を引き起こす原因となる内因性ヒスタミンの作用を阻害します。ヒスタミンの効果を阻害することで、イソチペンジルはこれらの症状の一時的な軽減をもたらします。 さらに、イソチペンジルには鎮静作用、抗コリン作用、抗セロトニン作用があり、全体的な薬理学的プロファイルに貢献しています .
類似化合物との比較
イソチペンジルは、プロメタジンやプロチペンジルなどの他の第一世代の抗ヒスタミン薬に似ています。 これらの化合物からイソチペンジルを区別する独自の特性を備えています。
プロメタジン: イソチペンジルと同様に、プロメタジンは鎮静作用と抗コリン作用を有する抗ヒスタミン薬です。 プロメタジンは、制吐剤や鎮静剤としてより一般的に使用されます。
プロチペンジル: プロチペンジルは、イソチペンジルと同様の特性を持つ別の抗ヒスタミン薬です。主に鎮静剤や抗精神病薬として使用されます。
イソチペンジルは、抗掻痒薬としての主要な用途と、ヒスタミンH1受容体に対する特異的な結合親和性により、これらの類似化合物の中で独自の位置を占めています .
生物活性
Isothipendyl, a first-generation antihistamine and anticholinergic agent, is primarily recognized for its role in alleviating allergic symptoms. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant case studies.
This compound hydrochloride has the chemical formula C_19H_24N_2O_2S and a molecular weight of approximately 321.87 g/mol. Its primary mechanism of action involves selective antagonism of the histamine H1 receptor, which inhibits the physiological effects of histamine, thereby providing relief from symptoms associated with allergies and pruritus (itching) .
Mechanisms of Action:
- Histamine H1 Receptor Antagonism: Blocks the binding of histamine to its receptor, reducing allergic responses.
- Anticholinergic Activity: Exhibits properties that can reduce secretions and muscle spasms in the gastrointestinal tract .
Clinical Applications
This compound is used primarily as an antipruritic agent. It is effective in treating conditions such as:
- Allergic reactions (e.g., hay fever)
- Insect bites
- Chronic urticaria
Case Study on Photodermatitis
A significant case study highlighted the adverse effects associated with topical applications of this compound. In a cohort of 14 patients diagnosed with contact dermatitis due to phenothiazines, 13 exhibited photodermatitis linked to this compound gel usage. Key findings included:
- Duration of Eczema: Most patients experienced eczema lasting over three months.
- Recurrence: Symptoms were notably recurrent during spring and summer months.
- Treatment Outcomes: All patients responded positively to topical corticosteroids after discontinuation of this compound .
Table 1: Summary of Patient Responses
Patient ID | Duration of Eczema | Treatment Outcome | Recurrence |
---|---|---|---|
1 | >3 months | Successful with steroids | Yes |
2 | >3 months | Successful with steroids | Yes |
... | ... | ... | ... |
14 | 1 month | Successful with steroids | No |
Safety Profile and Adverse Reactions
The safety profile of this compound has raised concerns, particularly regarding its potential to cause severe cutaneous adverse reactions. A pharmacovigilance assessment in France identified 20 cases involving severe reactions such as rash, urticaria, and photodermatosis .
Table 2: Reported Adverse Reactions
Reaction Type | Number of Cases |
---|---|
Rash | 5 |
Urticaria | 8 |
Photodermatosis | 13 |
Eczema | 6 |
Purpura | 2 |
Biological Activity Against Viral Targets
Recent studies have explored the biological activity of this compound in the context of viral infections. However, findings indicate that it does not exhibit significant antiviral properties against SARS-CoV-2 or other viral targets when compared to other compounds .
特性
IUPAC Name |
N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBSDFFQWMKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048267 | |
Record name | Isothipendyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isothipendyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Isothipendyl is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
Record name | Isothipendyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08802 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
482-15-5 | |
Record name | Isothipendyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothipendyl [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothipendyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08802 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isothipendyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isothipendyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOTHIPENDYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVZ7K9P0JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isothipendyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-216 | |
Record name | Isothipendyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08802 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。